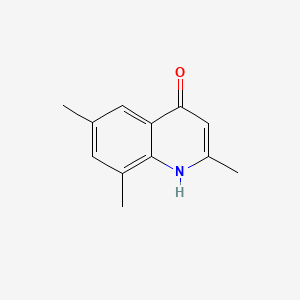

2,6,8-Trimethylquinolin-4-ol

描述

Overview of the Quinoline (B57606) Heterocyclic System in Organic Chemistry

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. gcwgandhinagar.comwikipedia.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring at two adjacent carbon atoms. numberanalytics.comvedantu.com This bicyclic system is a prominent structural motif in a vast array of natural and synthetic compounds. fiveable.me The presence of the nitrogen atom within the heterocyclic ring imparts unique electronic and steric properties, making quinoline and its derivatives fundamental building blocks in organic and medicinal chemistry. numberanalytics.comorientjchem.org The nitrogen atom's electron-withdrawing nature renders the pyridine ring electron-deficient, influencing the molecule's reactivity in various chemical transformations, including electrophilic and nucleophilic substitutions. gcwgandhinagar.comnumberanalytics.com

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov This has led to its incorporation into numerous pharmaceuticals with diverse therapeutic applications. orientjchem.orgbohrium.com

Significance of Substitution Patterns on the Quinoline Core for Chemical Behavior

The chemical and biological properties of quinoline derivatives are profoundly influenced by the nature and position of substituents on the quinoline core. orientjchem.orgmdpi.com The introduction of different functional groups at various positions can dramatically alter a molecule's electronic distribution, steric hindrance, lipophilicity, and hydrogen bonding capacity. mdpi.combeilstein-journals.org

For instance, structure-activity relationship (SAR) studies have demonstrated that specific substitution patterns are crucial for the pharmacological effects of quinoline-based drugs. The placement of a hydroxyl or methoxy (B1213986) group at the 7-position can enhance antitumor activity, while substitution at the 4-position can also increase potency against cancer cells. orientjchem.org Similarly, the presence of a halogen atom can significantly boost antimalarial activity. orientjchem.org The position of substituents also has a considerable impact on the optical properties of quinoline derivatives, affecting their fluorescence and absorption spectra. beilstein-journals.org

Rationale for Dedicated Academic Investigation of 2,6,8-Trimethylquinolin-4-ol

The specific compound, this compound, presents a unique substitution pattern that warrants dedicated academic investigation. The presence of three methyl groups at the 2, 6, and 8-positions, combined with a hydroxyl group at the 4-position, creates a distinct chemical entity with potentially novel properties. The methyl groups, being electron-donating, can influence the electron density of the quinoline ring system, while the hydroxyl group can participate in hydrogen bonding and may confer antioxidant properties.

A study on the related compound, 2,4,7-trimethylquinolin-5-ol, demonstrated that it possesses antibacterial activity, particularly against Bacillus subtilis. scirp.orgscispace.com This suggests that the specific arrangement of alkyl and hydroxyl groups on the quinoline scaffold can lead to valuable biological activities. Therefore, a focused investigation into this compound is crucial to understand how this particular substitution pattern affects its chemical reactivity, physical properties, and potential applications.

Contextualization within the Broader Field of Quinoline Derivative Research

Research into quinoline derivatives is a vast and active field, driven by their proven and potential applications in medicine, materials science, and industry. bohrium.comfrontiersin.org Scientists are continuously exploring new synthetic methodologies to create novel quinoline-based compounds with enhanced or specific properties. frontiersin.orgrsc.org The functionalization of the quinoline moiety at different positions is a key strategy for developing derivatives with a wide range of pharmacological activities. frontiersin.org

The study of this compound fits squarely within this broader context. By examining this specific compound, researchers contribute to the fundamental understanding of how substitution patterns dictate the behavior of quinoline derivatives. This knowledge can inform the rational design of new compounds with tailored properties for various applications, from new pharmaceuticals to advanced materials. researchgate.net

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | bldpharm.comuni.lu |

| Molecular Weight | 187.24 g/mol | bldpharm.com |

| Appearance | Solid | sigmaaldrich.com |

| CAS Number | 15644-93-6 | bldpharm.com |

| SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(N2)C)C | uni.lu |

| InChI | InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(14)6-9(3)13-12/h4-6H,1-3H3,(H,13,14) | uni.lu |

| InChIKey | HGONRXDUFLRKDC-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 2.7 | uni.lu |

Synthesis of this compound

The synthesis of quinoline derivatives can be achieved through various methods, with the choice of route often depending on the desired substitution pattern. While a specific, detailed synthesis for this compound is not extensively documented in the provided search results, general synthetic strategies for substituted quinolin-4-ols can be inferred.

One common approach to synthesizing quinoline cores is the Conrad-Limpach-Knorr synthesis . This method involves the reaction of an aniline (B41778) with a β-ketoester. For this compound, the starting aniline would be 2,4-dimethylaniline. This would be reacted with an appropriate β-ketoester, such as ethyl acetoacetate, followed by cyclization at high temperatures.

Another relevant synthetic pathway is the Gould-Jacobs reaction , which involves the reaction of an aniline with an ethoxymethylenemalonic ester derivative, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield the 4-hydroxyquinoline.

A study detailing the synthesis of the related compound 6-(tert-butyl)-8-fluoro-2,3-dimethylquinolin-4-ol started from 4-(tert-butyl)aniline and involved acylation, substitution, hydrolysis, and cyclization reactions. lookchem.com A similar multi-step process could likely be adapted for the synthesis of this compound.

Furthermore, a synthesis of 1,2,3,4-tetrahydro-2,2,8-trimethylquinolin-4-one was achieved starting from 2-methylaniline. semanticscholar.org This suggests that functionalization of pre-existing quinoline or dihydroquinoline systems is also a viable synthetic strategy.

Structure

3D Structure

属性

IUPAC Name |

2,6,8-trimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(14)6-9(3)13-12/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGONRXDUFLRKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15644-93-6 | |

| Record name | 15644-93-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6,8 Trimethylquinolin 4 Ol and Analogous Quinolinol Derivatives

Classical and Established Annulation Approaches

The Friedländer annulation, first reported by Paul Friedländer in 1882, is a fundamental and straightforward method for the synthesis of quinolines. nih.govnih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. nih.govrsc.org This condensation can be catalyzed by either acids or bases. rsc.org

For the specific synthesis of 2,6,8-trimethylquinolin-4-ol, the logical precursors for a Friedländer reaction would be 2-amino-4,6-dimethylacetophenone and ethyl acetoacetate. The reaction proceeds through an initial aldol (B89426) condensation, followed by cyclization and dehydration to form the quinoline (B57606) ring.

Two primary mechanistic pathways are proposed for the Friedländer synthesis. The first involves an initial aldol-type condensation between the two carbonyl-containing reactants, followed by cyclodehydration to form the quinoline. The second pathway suggests the initial formation of a Schiff base between the amino group of the 2-aminoaryl ketone and the carbonyl of the other reactant, which then undergoes an intramolecular aldol condensation and subsequent dehydration. nih.gov

Modern adaptations of the Friedländer synthesis have focused on improving yields, reducing reaction times, and employing more environmentally benign catalysts. rsc.org A variety of catalysts have been explored, including ionic liquids, solid acid nanocatalysts, and metal-organic frameworks. rsc.orgacs.org For instance, silica-supported P₂O₅ has been shown to be an efficient catalyst for the Friedländer hetero-annulation under solvent-free conditions. acs.org These modern catalysts often allow the reaction to proceed under milder conditions with higher efficiency. rsc.org

| Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|

| [Hbim]BF₄ (Ionic Liquid) | Solvent-free, 100 °C | up to 93 | rsc.org |

| Fe₃O₄@SiO₂–APTES-TFA (Nanocatalyst) | Solvent-free, 100 °C | up to 96 | rsc.org |

| Fe₃O₄@SiO₂/ZnCl₂ (Magnetic Nanocatalyst) | Solvent-free, 60 °C | up to 95 | rsc.org |

| P₂O₅/SiO₂ | Solvent-free, 80 °C | 77-95 | acs.org |

The Conrad-Limpach synthesis, developed in 1887, is a two-step procedure for the preparation of 4-hydroxyquinolines, also known as 4-quinolones. nih.govrsc.org The first step involves the reaction of an aniline (B41778) with a β-ketoester to form an enamine (a β-aminoacrylate). rsc.org In the second, rate-determining step, this intermediate is subjected to high temperatures (around 250 °C) to induce cyclization and form the 4-hydroxyquinoline. nih.govrsc.org

To synthesize this compound via this method, 3,5-dimethylaniline would be reacted with ethyl acetoacetate. The initial condensation, typically performed at a lower temperature, would yield ethyl 3-((3,5-dimethylphenyl)amino)but-2-enoate. The subsequent thermal cyclization in a high-boiling solvent like mineral oil or diphenyl ether would lead to the formation of the quinolinol ring. nih.gov

The mechanism of the cyclization involves an electrocyclic ring-closing of the enamine tautomer, which requires overcoming the aromaticity of the aniline ring, hence the need for high temperatures. The regioselectivity of the initial reaction between the aniline and the β-ketoester is temperature-dependent. At lower temperatures, the kinetically favored product is the enamine, leading to the 4-hydroxyquinoline (Conrad-Limpach product). At higher temperatures (around 140 °C), the thermodynamically favored β-keto anilide can form, which upon cyclization yields a 2-hydroxyquinoline (Knorr synthesis product). nih.gov

The scope of the Conrad-Limpach synthesis is broad, allowing for the use of various substituted anilines and β-ketoesters to produce a wide range of 4-hydroxyquinoline derivatives.

| Step | Reactants | Intermediate/Product | Typical Conditions |

|---|---|---|---|

| 1. Condensation | 3,5-Dimethylaniline + Ethyl acetoacetate | Ethyl 3-((3,5-dimethylphenyl)amino)but-2-enoate | Room temperature to moderate heating |

| 2. Cyclization | Ethyl 3-((3,5-dimethylphenyl)amino)but-2-enoate | This compound | High temperature (~250 °C) in a high-boiling solvent |

The Povarov reaction is a formal [4+2] cycloaddition reaction between an aromatic imine and an electron-rich alkene, leading to the formation of tetrahydroquinolines. These can subsequently be oxidized to the corresponding quinolines. The reaction is often carried out as a three-component reaction, combining an aniline, an aldehyde, and an alkene in a single pot. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid.

The mechanism begins with the condensation of an aniline and an aldehyde to form an aromatic imine (Schiff base). The Lewis acid catalyst activates the imine towards nucleophilic attack by the electron-rich alkene. This is followed by an electrophilic aromatic substitution to close the ring, forming the tetrahydroquinoline skeleton.

While a versatile method for synthesizing a variety of substituted quinolines, the direct synthesis of this compound via a traditional Povarov reaction is not straightforward. The substituents at the 2- and 4-positions of the resulting quinoline are typically derived from the aldehyde and the alkene, respectively. To obtain a 4-hydroxyquinoline, a specific enol ether or a similar alkene would be required, and the 2-methyl group would need to be introduced via the aldehyde component (e.g., acetaldehyde). A subsequent oxidation step would be necessary to achieve the aromatic quinoline ring. A modern variation of the Povarov reaction involves a formal [3 + 2 + 1] cycloaddition of methyl ketones, arylamines, and styrenes, which expands its scope for preparing polysubstituted quinolines.

| Component | Reactant | Role in Final Structure |

|---|---|---|

| Aniline | 3,5-Dimethylaniline | Forms the benzene (B151609) ring and nitrogen atom of the quinoline |

| Aldehyde | Acetaldehyde | Provides the C2 atom and the 2-methyl group |

| Alkene | An enol ether (e.g., ethyl vinyl ether) | Provides the C3 and C4 atoms, with the potential to form the 4-ol upon hydrolysis/tautomerization |

Transition Metal-Catalyzed Strategies for Quinoline Construction

Recent advancements in organometallic chemistry have led to the development of transition metal-catalyzed reactions for the construction of heterocyclic rings via C-H activation. Rhodium catalysis, in particular, has emerged as a powerful tool for the synthesis of quinoline derivatives. These methods offer alternative pathways to classical condensation reactions and can provide access to unique substitution patterns.

One strategy involves the Rh(III)-catalyzed annulation of anilines with internal alkynes. This approach can lead to the formation of the quinoline core through a sequence of C-H activation and cyclization steps. For example, the reaction of an N-acetylated aniline with an alkyne in the presence of a Cp*Rh(III) catalyst can lead to the formation of a rhodacycle intermediate, which then undergoes migratory insertion of the alkyne and reductive elimination to form an indole. However, variations of this type of C-H activation can also be directed towards quinoline synthesis.

A more direct application for quinoline construction involves the rhodium-catalyzed aerobic oxidative cyclization of anilines, alkynes, and carbon monoxide. This method provides direct access to quinolin-2(1H)-ones. While not directly yielding a 4-hydroxyquinoline, this illustrates the potential of rhodium catalysis in building the fundamental quinoline framework from simple precursors through C-H activation. rsc.org

More specifically related to the target structure, Rh(III)-catalyzed C(sp³)–H activation of 8-methylquinolines is a well-established method for the functionalization of a pre-existing quinoline ring. nih.gov This reaction typically involves the formation of a five-membered rhodacycle intermediate, which can then react with various coupling partners. While this is a powerful tool for derivatization, it is a functionalization rather than a de novo construction of the quinoline ring system. However, it represents a key modern strategy for accessing complex quinoline derivatives that might be difficult to prepare using classical methods.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|

| Substituted 8-methylquinoline | Alkyne | [CpRhCl₂]₂ / AgSbF₆ | 8-Allylquinoline derivative |

| Substituted 8-methylquinoline | Organoboron reagent | [CpRhCl₂]₂ / Ag₂CO₃ | 8-Ethylquinoline derivative (after methylation) |

| Substituted 8-methylquinoline | o-Ethynylaniline | [Cp*RhCl₂]₂ / AgSbF₆ | 8-(Indol-3-yl)methyl-quinoline derivative |

C-H Activation Mediated Cyclizations

Palladium(II)-Catalyzed C-C Coupling/Cyclization via C-H Activation

Palladium-catalyzed reactions are pivotal in synthetic organic chemistry due to their mild reaction conditions and tolerance for a wide range of functional groups. nih.govorganic-chemistry.org In the synthesis of quinolin-4-one derivatives, palladium(II) catalysts facilitate C-H activation and subsequent C-C cross-coupling/cyclization cascades. nih.govnih.gov These processes allow for the rapid assembly of complex molecules from readily available starting materials. nih.gov

One strategy involves the reaction of anilines with other coupling partners. For instance, the palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a pathway to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Another approach uses benzamidines and terminal alkynes, where a palladium(II)-catalyzed C-H activation is followed by a C-C coupling/cyclization sequence. organic-chemistry.org In this particular transformation, the C-N bond of the benzamidine acts as an internal oxidant, which is an elegant strategy that avoids the need for external oxidants. organic-chemistry.org

The synthesis of quinolin-4(1H)-ones, tautomers of quinolin-4-ols, can be achieved through palladium-catalyzed carbonylation reactions. nih.gov A notable method involves the coupling of 2-iodoaniline and terminal acetylenes under a carbon monoxide atmosphere, catalyzed by complexes like PdCl2(PPh3)2. nih.gov This reaction proceeds through the formation of a palladium-carbon bond, CO insertion, and subsequent cyclization to yield the quinolin-4-one skeleton. nih.gov

| Catalyst / Reagents | Starting Materials | Product Type | Yield |

| Pd(OAc)2, Cu(OAc)2, HOTf | Benzamidine, Terminal Alkyne | Quinoline | up to 85% |

| PdCl2(PPh3)2, CO | 2-Iodoaniline, Terminal Acetylene | 2-Substituted Quinolin-4-one | - |

| Pd(OAc)2 / Brønsted acid | Aliphatic Alcohol, Aniline | Substituted Quinoline | High |

Iron-Catalyzed C-H Activation Processes

The use of iron, an earth-abundant and inexpensive metal, offers a cost-effective and environmentally benign alternative for catalyzing C-H activation processes. nih.govchemistryviews.org Iron-catalyzed methods have been successfully developed for the synthesis of quinoline derivatives through various domino reactions. nih.gov

One such protocol involves the iron-catalyzed oxidative cleavage of the C(sp2)–C(sp2) bond in styrenes, followed by hydroamination with arylamines and a subsequent C–H annulation to produce 2,4-disubstituted and 4-substituted quinolines. nih.gov This strategy is notable for its use of O2 as a green oxidant and its high atom economy. nih.gov Another efficient method is the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols, which yields a range of substituted quinolines, including polycyclic fused systems. rsc.org

Furthermore, iron(III) chloride has been used to catalyze a three-component coupling reaction of aldehydes, amines, and styrenes to afford 2,4-disubstituted quinolines. chemistryviews.org Mechanistic studies suggest this reaction may proceed via an electrophilic aromatic substitution (SEAr) type cyclization. chemistryviews.org These iron-based systems highlight a move towards more sustainable chemical synthesis. chemistryviews.orgrsc.org

| Catalyst / Reagents | Starting Materials | Product Type | Yield |

| Iron Catalyst, O2 | Styrene (B11656), Arylamine | 2,4-Disubstituted Quinoline | Good to Excellent |

| Iron Catalyst | α-2-Aminoaryl Alcohol, Secondary Alcohol | Substituted Quinoline | up to 94% |

| FeCl3, O2 | Aldehyde, Amine, Styrene | 2,4-Disubstituted Quinoline | - |

Dehydrogenative Cyclization Reactions

Dehydrogenative cyclization represents a highly efficient and sustainable strategy for synthesizing N-heterocycles. These reactions typically form C-N and C-C bonds in a single operation through the removal of hydrogen, often with water or hydrogen gas as the only byproduct. This approach is characterized by its high atom economy and the use of readily available starting materials like alcohols and amines.

Cobalt-Catalyzed Dehydrogenative Cyclizations

Cobalt-catalyzed reactions provide an environmentally friendly route for the synthesis of quinolines. nih.gov A convenient and efficient method utilizes readily available cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)2·4H2O) as a catalyst for the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones. nih.govorganic-chemistry.orgresearchgate.net This one-pot process operates under mild, ligand-free conditions and produces quinolines in good to excellent yields. nih.govorganic-chemistry.org The protocol is valued for its simplicity, cost-effectiveness, and broad substrate scope, offering a greener alternative to traditional methods that often require harsh conditions. organic-chemistry.org The practicality of this cobalt-catalyzed system has been demonstrated through gram-scale reactions, indicating its potential for industrial application. organic-chemistry.org

| Catalyst | Starting Materials | Product Type | Max. Yield |

| Co(OAc)2·4H2O | 2-Aminoaryl Alcohol, Ketone | Substituted Quinoline | 97% |

| Co(OAc)2·4H2O | 2-Aminobenzyl Alcohol, Nitrile | Quinazoline | 95% |

Manganese(I)-Catalyzed Dehydrogenation and Condensation Sequences

Manganese is another earth-abundant metal that has gained prominence in catalysis. rsc.org Manganese(I) complexes, in particular, have been shown to be effective catalysts for the synthesis of quinolines via acceptorless dehydrogenative condensation reactions. researchgate.net A typical reaction involves the coupling of 2-aminobenzyl alcohols with secondary alcohols in the presence of a bidentate terpyridine Mn(I) complex, affording a variety of substituted quinolines in good to excellent yields. researchgate.net This methodology is part of a broader trend of using 3d transition metals for sustainable synthesis, providing an atom-economical route to valuable N-heterocyclic compounds. nih.govresearchgate.net

| Catalyst System | Starting Materials | Product Type | Key Feature |

| Terpyridine Mn(I) complex | 2-Aminobenzyl Alcohol, Secondary Alcohol | Substituted Quinoline | Acceptorless Dehydrogenation |

| Mn(I) salt, NNN-tridentate ligand | 1,2-Diaminobenzene, 1,2-Diol | Quinoxaline | Atom-economical |

| Mn(I) salt, NNN-tridentate ligand | 2-Aminobenzyl alcohol, Primary amide | Quinazoline | Sustainable route |

Copper(II)-Catalyzed Dehydrogenative Functionalization

Copper catalysts offer a simple, cheap, and accessible means for synthesizing quinolines through dehydrogenative coupling reactions. ijstr.org An efficient and practical method involves the copper-catalyzed cyclization of 2-aminobenzyl alcohol with ketones via an acceptorless dehydrogenation pathway. nih.gov This reaction can be performed under aerial conditions, using an air-stable and easily prepared Cu(II)-catalyst. ijstr.org The process allows for the synthesis of a wide variety of highly functionalized quinolines in moderate to good yields with low catalyst loading and under relatively mild conditions. ijstr.orgnih.gov Mechanistic studies, including density functional theory (DFT) calculations, have been conducted to provide insight into the dehydrogenation pathway. nih.gov

| Catalyst System | Starting Materials | Product Type | Key Feature |

| Cu(II)-pincer complex | 2-Aminobenzyl Alcohol, Ketone | Substituted Quinoline | Aerial conditions, sustainable |

| Nano CuNiFeO | 2-Aminobenzyl Alcohol, Alcohol | Substituted Quinoline | Heterogeneous, reusable catalyst |

| Co(II)/Cu(II) Porphyrins | Benzyl Alcohol, Acetophenone derivative | Substituted Quinoline | Porphyrin-based catalysis |

Oxidative Annulation Strategies

Oxidative annulation has become a key strategy for the synthesis of quinolines, leveraging the direct functionalization of C-H bonds to construct the heterocyclic ring system. mdpi.com These methods often involve a transition-metal catalyst and an oxidant to facilitate the formation of C-C and C-N bonds in a cascade process.

Rhodium(III) catalysts, for example, can achieve the selective synthesis of quinolines via the oxidative annulation of functionalized pyridines with two alkyne molecules. snnu.edu.cn This process involves a cascade of C-H activations at the 2- and 3-positions of the pyridine (B92270) ring, using Cu(OAc)2 as the oxidant. snnu.edu.cn The selectivity of this reaction is highly dependent on the anion of the oxidant used. snnu.edu.cn

Another approach involves an oxidative annulation of anilines and aryl ketones, where dimethyl sulfoxide (DMSO) serves as both a solvent and a source for the methine bridge, promoted by K2S2O8. organic-chemistry.org This transition-metal-free method provides a cost-effective and environmentally friendly route to 4-arylquinolines. organic-chemistry.org These strategies showcase the versatility of oxidative annulation in constructing the quinoline core from diverse and readily available starting materials. mdpi.com

| Catalyst / Reagents | Starting Materials | Reaction Type | Product Type |

| [RhCp*Cl2]2, Cu(OAc)2 | Functionalized Pyridine, Alkyne | Cascade C-H Activation/Annulation | Substituted Quinoline |

| K2S2O8, DMSO | Aniline, Aryl Ketone | Oxidative Annulation | 4-Arylquinoline |

| Ruthenium catalyst | Enaminone, Anthranil | aza-Michael addition/intramolecular annulation | Substituted Quinoline |

| Copper acetate | Saturated Ketone, Anthranil | One-pot annulation | 3-Substituted Quinoline |

Ruthenium-Catalyzed Aza-Michael Addition and Intramolecular Annulation

A notable method for synthesizing substituted quinolines involves a ruthenium-catalyzed reaction between enaminones and anthranils. rsc.org This process proceeds through an efficient aza-Michael addition followed by an intramolecular annulation. rsc.org The significance of this transformation lies in its use of alternative substrates compared to traditional methods that often rely on anilines. rsc.org This catalytic system provides an effective route to 3-arylformyl substituted quinoline derivatives, with many products being obtained in good yields under simple and easy-to-operate conditions. rsc.org While this specific reaction focuses on 3-arylformyl quinolines, the underlying principle of ruthenium catalysis in quinoline synthesis is a key area of research. Other ruthenium-catalyzed methods include the acceptorless dehydrogenative coupling (ADC) of alcohols, which offers a green and atom-economical pathway to N-heterocycles. rsc.org For instance, a bifunctional ruthenium NNN-pincer complex has been shown to be highly efficient in synthesizing a wide variety of substituted quinolines from 2-aminobenzyl alcohols and secondary alcohols. rsc.org Another approach involves the ruthenium-catalyzed reduction of 2-nitrochalcones to yield 2-substituted-4-quinolones. rsc.org

Table 1: Ruthenium-Catalyzed Synthesis of Quinoline Derivatives

| Catalyst System | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Ruthenium catalyst | Enaminones and anthranils | 3-Arylformyl substituted quinolines | Aza-Michael addition and intramolecular annulation; good yields. rsc.org |

| Ruthenium NNN-pincer complex | 2-Aminobenzyl alcohols and secondary alcohols | Substituted quinolines | Acceptorless dehydrogenative coupling; low catalyst loading, aerial conditions. rsc.org |

| Ru₃(CO)₁₂ with DIAN-Me | 2-Nitrochalcones | 2-Substituted-4-quinolones | Reduction with CO; intramolecular amination of olefins. rsc.org |

Copper-Catalyzed One-Pot Reactions from Saturated Ketones and Anthranils

Copper catalysis offers a versatile platform for the synthesis of quinoline derivatives through various multi-component and domino reactions. One such approach is the copper(I)-catalyzed [4+1+1] annulation of ammonium salts and anthranils, leading to the formation of 2,3-diaroylquinolines. nih.gov This method is valued for its use of readily available starting materials and a simple catalytic system. nih.gov Other copper-catalyzed domino reactions for quinoline synthesis start from enaminones and 2-halobenzaldehydes, proceeding via an aldol reaction, C(aryl)-N bond formation, and subsequent elimination to yield the quinoline core. rsc.org Furthermore, a three-component cascade cyclization catalyzed by copper has been developed to produce quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. nih.govresearchgate.net In this reaction, the sulfur atom plays a crucial role in controlling regioselectivity by stabilizing a high-valent vinyl copper intermediate. researchgate.net

Table 2: Copper-Catalyzed Synthesis of Quinoline Derivatives

| Catalyst System | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Copper(I) chloride | Ammonium salts and anthranils | 2,3-Diaroylquinolines | [4+1+1] annulation; uses easily available starting materials. nih.gov |

| Copper catalyst | Enaminones and 2-bromo- or 2-iodobenzaldehydes | Substituted quinolines | Domino reaction involving aldol reaction and C-N bond formation. rsc.org |

Rhodium-Catalyzed C-H Activation and Heteroannulation Cascade

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the construction of complex heterocyclic systems, including quinolines and their isomers. nih.gov This strategy allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient synthetic route. For example, rhodium(III)-catalyzed annulation of 3-arylquinazolinones with alkynes via a double C-H activation provides an efficient pathway to quinolino[2,1-b]quinazolinones in good to excellent yields. rsc.org Similarly, rhodium catalysis can facilitate the three-component coupling of oxazolines, vinylene carbonate, and carboxylic acids to construct various isoquinolone products under redox-neutral conditions. rsc.org The versatility of this approach is demonstrated by its ability to incorporate diverse and bioactive carboxylic acids. rsc.org The mechanism often involves the formation of a key rhodacycle intermediate, which then undergoes further reaction with a coupling partner to build the heterocyclic ring. nih.gov

Table 3: Rhodium-Catalyzed Synthesis of Quinoline and Isoquinolone Scaffolds

| Catalyst System | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Rh(III) catalyst | 3-Arylquinazolinones and alkynes | Quinolino[2,1-b]quinazolinones | Double C-H activation; good to excellent yields. rsc.org |

| Rhodium catalyst | Oxazolines, vinylene carbonate, and carboxylic acids | Isoquinolones | Three-component coupling; redox-neutral conditions. rsc.org |

Electrophilic Cyclization Approaches

Electrophile-Mediated Cyclization of 1-Azido-2-(2-propynyl)benzenes

An efficient strategy for the synthesis of substituted quinolines is the electrophilic cyclization of 1-azido-2-(2-propynyl)benzene and its derivatives. nih.govorganic-chemistry.org This intramolecular cyclization proceeds smoothly in the presence of various electrophilic reagents such as iodine (I₂), bromine (Br₂), iodine monochloride (ICl), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) at room temperature. nih.govorganic-chemistry.org The reaction can also be catalyzed by AuCl₃/AgNTf₂ at higher temperatures. organic-chemistry.org Depending on the electrophile used, the resulting quinoline can be substituted at the 3-position with an iodine, bromine, or hydrogen atom. nih.gov Bromine has been identified as a particularly effective reagent, affording yields up to 96%. organic-chemistry.org A proposed mechanism involves the coordination of the electrophile to the alkyne, followed by nucleophilic attack by the nitrogen of the azide group, and subsequent elimination of N₂ and a proton to form the aromatic quinoline ring. organic-chemistry.org

Electrophilic Cyclization of N-(2-Alkynyl)anilines

The 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines provides a versatile and mild method for synthesizing a wide variety of substituted quinolines. nih.govresearchgate.netresearchgate.netdocumentsdelivered.com This reaction can be initiated by several electrophiles, including ICl, I₂, Br₂, phenylselenyl bromide (PhSeBr), and p-nitrobenzenesulfenyl chloride. nih.govresearchgate.net The process affords 3-halogenated, selenium-containing, or sulfur-containing quinolines in moderate to good yields and is compatible with various functional groups. nih.govresearchgate.net The proposed mechanism for this transformation involves three main steps: (1) coordination of the carbon-carbon triple bond to the electrophile (e.g., an iodine cation) to form an intermediate like an iodonium (B1229267) ion; (2) intramolecular nucleophilic attack by the aniline's aromatic ring on the activated triple bond to form a dihydroquinoline intermediate; and (3) oxidation of the dihydroquinoline to the final quinoline product, which can occur in the presence of the electrophile or upon exposure to air during workup. acs.org

Table 4: Electrophilic Cyclization for Quinoline Synthesis

| Substrate | Electrophile/Catalyst | Product Feature | Key Aspects |

|---|---|---|---|

| 1-Azido-2-(2-propynyl)benzenes | I₂, Br₂, ICl, NBS, NIS | 3-Halo or 3-H-quinolines | Intramolecular cyclization with N₂ elimination; proceeds at room temperature. nih.govorganic-chemistry.org |

Environmentally Conscious ("Green") Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines to minimize environmental impact. ijpsjournal.com These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. researchgate.nettandfonline.comtandfonline.com

Key strategies in the green synthesis of quinolines include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or ethanol. researchgate.nettandfonline.com Solvent-free, or neat, reaction conditions are also a prominent feature of green quinoline synthesis. nih.govresearchgate.net

Eco-Friendly Catalysts: Employing catalysts that are recyclable, non-toxic, and highly efficient. Examples include p-toluenesulfonic acid (p-TSA), ceric ammonium nitrate, and nano-particle based catalysts. researchgate.nettandfonline.com Formic acid has also been highlighted as a renewable and biodegradable catalyst for direct quinoline synthesis from anilines and aldehydes or ketones. ijpsjournal.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.comresearchgate.net

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates. This reduces solvent usage, purification steps, and waste generation. tandfonline.comnih.govresearchgate.net

An example of a green approach is the decarboxylating cyclization procedure to synthesize quinolin-4-ones, which uses mild reaction conditions and produces only carbon dioxide and water as by-products, avoiding the use of toxic transition metals. mdpi.com These sustainable methodologies are crucial for the future of chemical manufacturing, aligning the synthesis of valuable compounds like this compound with environmental stewardship. researchgate.net

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating methods. nih.gov The synthesis of quinolin-4-ol derivatives has greatly benefited from this technology, with numerous classical reactions being adapted for microwave conditions.

The Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters, is a primary route to 4-hydroxyquinolines. mdpi.com For the synthesis of this compound, this would involve the reaction of 2,4-dimethylaniline with ethyl acetoacetate. Under microwave irradiation, this reaction can be completed in minutes as opposed to hours. For instance, reacting isatin with sodium pyruvate in an aqueous sodium hydroxide solution under microwave irradiation can produce quinoline-2,4-dicarboxylic acids, which can then be selectively decarboxylated under further microwave heating to yield quinoline-4-carboxylic acids. mdpi.com

Similarly, the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is amenable to microwave assistance. The use of acetic acid as both a solvent and catalyst under microwave irradiation at 160°C can achieve quinoline synthesis in as little as 5 minutes in excellent yields, a significant improvement over conventional methods that may take several days and result in poor yields. researchgate.net

| Reaction Type | Conditions | Reaction Time | Yield |

|---|---|---|---|

| Conrad-Limpach (Conventional) | High-boiling solvent (e.g., Dowtherm A), thermal heating | Several hours | Moderate |

| Conrad-Limpach (Microwave) | Solvent-free or high-boiling solvent, microwave irradiation | 5-30 minutes | Good to Excellent |

| Friedländer (Conventional) | Acid or base catalyst, thermal heating | Hours to days | Variable to Poor |

| Friedländer (Microwave) | Acetic acid, microwave irradiation (160°C) | 5 minutes | Excellent |

Metal-Free and Solvent-Free Methodologies

Growing environmental concerns have spurred the development of metal-free and solvent-free synthetic methods. rsc.org These approaches aim to reduce toxic waste and simplify purification processes. Many classical quinoline syntheses, which traditionally relied on harsh reagents, have been adapted to meet these greener criteria. mdpi.comnih.gov

The Conrad-Limpach reaction, for example, can be performed under solvent-free thermal conditions, although this sometimes leads to lower efficiency. mdpi.com However, modifications such as the use of ionic liquids as catalysts can facilitate solvent-free Friedländer reactions, offering high yields and the potential for catalyst recycling. mdpi.com

A metal-free, three-component reaction for the synthesis of 2,4-disubstituted quinolines has been developed utilizing anilines, α-keto acids, and alkyl lactates in the presence of p-toluene sulfonic acid (p-TSA) and tert-butyl peroxybenzoate (TBPB). rsc.org Another efficient, additive-free method involves the cascade annulation of aryl diazonium salts, nitriles, and alkynes, which proceeds without the need for a catalyst. organic-chemistry.org

Utilization of Organocatalysts and Recyclable Catalytic Systems

The use of organocatalysts and recyclable catalytic systems aligns with the principles of green chemistry by minimizing waste and catalyst cost. In quinoline synthesis, several such systems have been successfully employed.

Brønsted-acidic ionic liquids, such as [Msim][OOCCCl₃], have been shown to be effective and recyclable catalysts for the Friedländer synthesis, producing quinolines in yields up to 100%. mdpi.com Similarly, 1,3-disulfonic acid imidazolium hydrogen sulfate (DSIMHS) has been used as an efficient catalyst for the Friedländer annulation under solvent-free conditions, with the best results achieved at 70°C. academie-sciences.fr

Zeolite-based catalysts have also been investigated for the gas-phase synthesis of quinolines from aniline and C1–C4 alcohols. The total yield of quinolines was found to be positively related to the relative content of Lewis acid sites on the catalyst. rsc.org

Aqueous and PEG-Based Reaction Media

The use of water as a reaction solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Poly(ethylene glycol) (PEG) and its derivatives have also gained attention as environmentally benign reaction media.

A convenient and efficient method for the synthesis of quinoline derivatives has been developed using poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) as a catalyst in aqueous media. ias.ac.in This one-pot synthesis involves the condensation of o-aminoaryl ketones and a carbonyl compound, providing high yields (75-95%). The product can be easily isolated by simple filtration, and the aqueous medium reduces waste production. ias.ac.in

Multicomponent Reactions (MCRs) for Diverse Quinoline Scaffolds

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. researchgate.net

Three-Component Reaction of Anilines, Aldehydes, and Alkynes

A well-established MCR for quinoline synthesis involves the reaction of anilines, aldehydes, and alkynes. This reaction can be catalyzed by various acids, including trifluoromethanesulfonic acid (HOTf), to produce substituted quinolines in moderate to excellent yields. researchgate.net This method is versatile, tolerating both electron-donating and electron-withdrawing substituents on all three components. researchgate.net Lewis acids such as FeCl₃ and Yb(OTf)₃ have also been shown to mediate this three-component coupling, with Yb³⁺ generally providing better yields. scielo.br

Variations of Multicomponent Syntheses with Zinc and Cobalt Catalysts

Transition metal catalysts, particularly those based on zinc and cobalt, have been employed to facilitate novel MCRs for quinoline synthesis.

A cobalt-catalyzed electrophilic amination using organozinc pivalates and anthranils provides a route to condensed quinolines. acs.orgnih.gov The initial aniline derivatives formed in this reaction can be cyclized under acidic conditions to yield the final quinoline products. acs.orgnih.gov This method has been used to create new heterocyclic scaffolds with potential applications in materials science, such as organic light-emitting diodes (OLEDs). acs.orgnih.gov

A phosphine-free Co(II) complex has been reported for the synthesis of quinolines via the dehydrogenative coupling of vicinal diols with o-phenylenediamines or 2-nitroanilines. rsc.org

| Reactants | Catalyst/Mediator | Key Features |

|---|---|---|

| Anilines, Aldehydes, Alkynes | HOTf, FeCl₃, Yb(OTf)₃ | High atom economy, broad substrate scope. researchgate.netscielo.br |

| Organozinc pivalates, Anthranils | Cobalt complexes | Access to condensed quinolines, formation of novel heterocyclic scaffolds. acs.orgnih.gov |

| Vicinal diols, o-Phenylenediamines/2-Nitroanilines | Phosphine-free Co(II) complex | Dehydrogenative coupling approach. rsc.org |

Specific Synthesis of this compound and Direct Precursors

The targeted synthesis of this compound is a two-stage process. The initial stage focuses on the construction of the saturated heterocyclic core to form the 1,2,3,4-tetrahydroquinolin-4-one precursor. The subsequent stage involves the dehydrogenation, or aromatization, of this precursor to introduce the aromatic quinolinol system.

Aromatization Reactions of Ketone Derivatives via Manganese(III) Acetate

The conversion of 2,6,8-trimethyl-1,2,3,4-tetrahydroquinolin-4-one to this compound can be effectively achieved through an aromatization reaction. Manganese(III) acetate has been demonstrated as a suitable reagent for this type of transformation. This method is based on the oxidation of a ketone derivative to introduce aromaticity.

In a comparable study, the aromatization of 2,4,7-trimethyl-7,8-dihydroquinolinone to 2,4,7-trimethylquinoline-5-ol was successfully carried out using manganese(III) acetate. The reaction mechanism involves the direct incorporation of manganese(III) acetate with the ketone, leading to a more stable aromatic state. This process highlights the utility of manganese(III) acetate in facilitating the aromatization of cyclic ketone systems. The reaction is typically performed by heating the tetrahydroquinolinone precursor with manganese(III) acetate in a suitable solvent.

The general mechanism for manganese(III) acetate mediated radical reactions begins with the single-electron oxidation of a carbonyl compound to form an α-oxoalkyl radical. This radical can then undergo further reactions, and in the case of aromatization, it leads to the formation of a stable aromatic ring system.

Development of 1,2,3,4-Tetrahydroquinolin-4-one Precursors

The synthesis of the crucial precursor, 2,6,8-trimethyl-1,2,3,4-tetrahydroquinolin-4-one, can be approached using established methods for quinoline synthesis, such as the Conrad-Limpach-Knorr synthesis. This method involves the reaction of an aniline with a β-ketoester.

For the synthesis of 2,6,8-trimethyl-1,2,3,4-tetrahydroquinolin-4-one, the logical starting materials are 2,4-dimethylaniline and ethyl acetoacetate. The reaction proceeds in two key steps:

Formation of a β-amino-α,β-unsaturated ester: 2,4-dimethylaniline is reacted with ethyl acetoacetate to form the intermediate, ethyl 3-(2,4-dimethylphenylamino)but-2-enoate. This condensation reaction is typically acid-catalyzed and involves the removal of water.

Thermal Cyclization: The resulting enamine intermediate is then heated at high temperatures to induce cyclization. This step, a key feature of the Conrad-Limpach-Knorr synthesis, results in the formation of the 1,2,3,4-tetrahydroquinolin-4-one ring system. The use of a high-boiling point solvent, such as mineral oil, can significantly improve the yield of the cyclization step.

The regioselectivity of the initial reaction between the aniline and the β-ketoester is crucial. The Conrad-Limpach-Knorr synthesis allows for the formation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones).

Below is a data table summarizing the proposed synthetic steps for 2,6,8-trimethyl-1,2,3,4-tetrahydroquinolin-4-one.

| Step | Reactants | Product | Key Conditions |

| 1 | 2,4-Dimethylaniline, Ethyl acetoacetate | Ethyl 3-(2,4-dimethylphenylamino)but-2-enoate | Acid catalysis, removal of water |

| 2 | Ethyl 3-(2,4-dimethylphenylamino)but-2-enoate | 2,6,8-Trimethyl-1,2,3,4-tetrahydroquinolin-4-one | High temperature (~250 °C), inert solvent (e.g., mineral oil) |

This synthetic approach provides a reliable pathway to the necessary precursor for the final aromatization step to yield this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6,8 Trimethylquinolin 4 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Analysis for Proton Environments and Coupling

No experimental ¹H NMR data for 2,6,8-trimethylquinolin-4-ol, which would provide information on the chemical environment of each proton, their integrations, and spin-spin coupling, has been found in the public domain.

¹³C NMR Analysis for Carbon Skeleton Elucidation

Similarly, published ¹³C NMR spectra, which are crucial for identifying the number and type of carbon atoms in the molecule's skeleton, are not available.

Advanced Multinuclear and 2D NMR Techniques

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC, which establish connectivity between protons and carbons, are essential for unambiguous structural assignment. No studies employing these techniques on this compound have been publicly documented.

Mass Spectrometry (MS) Techniques

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the molecular formula of this compound is known to be C₁₂H₁₃NO, corresponding to a molecular weight of 187.24 g/mol , specific experimental HRMS data that would confirm this with high precision is not present in the reviewed literature.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry. It is particularly useful for polar and thermally labile compounds. In a typical FAB-MS analysis, the sample is dissolved in a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. This process desorbs and ionizes the analyte molecules, often producing a prominent protonated molecule peak ([M+H]⁺), which allows for the determination of the molecular weight. Fragmentation patterns, though often less extensive than in electron ionization, can provide valuable structural information. However, no FAB-MS studies or resulting spectra for this compound have been published.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. nih.gov In the context of this compound and its derivatives, GC-MS serves as a crucial tool for assessing purity and confirming molecular identity. The gas chromatography component separates the compound from any impurities, starting materials, or byproducts based on differences in their boiling points and interactions with the stationary phase of the GC column.

Following separation, the eluted compounds are introduced into the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The molecular ion peak confirms the molecular weight of the compound, which for this compound is 187.24 g/mol . echemi.com The fragmentation pattern provides structural information that helps to confirm the identity of the quinoline (B57606) core and the positions of the substituent groups. By comparing the obtained mass spectrum with library data or known standards, the identity of this compound can be unequivocally confirmed. scispace.com

| Retention Time (min) | Detected Ion (m/z) | Relative Abundance (%) | Fragment Identification |

|---|---|---|---|

| 15.2 | 187 | 100 | Molecular Ion [M]+ |

| 15.2 | 172 | 85 | [M-CH3]+ |

| 15.2 | 144 | 60 | [M-C2H3O]+ |

| 15.2 | 115 | 45 | Further Fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. masterorganicchemistry.com It operates on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. youtube.com For this compound, the IR spectrum reveals key absorptions characteristic of its structure.

The presence of the hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. However, due to keto-enol tautomerism where this compound can exist in equilibrium with its keto form (2,6,8-trimethylquinolin-4(1H)-one), the spectrum will also exhibit features of the quinolone structure. A strong absorption band between 1600 cm⁻¹ and 1650 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated ketone in the quinolone tautomer. The aromatic C=C and C=N bonds of the quinoline ring system will show characteristic absorption bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the methyl groups and the aromatic ring are observed around 2850-3100 cm⁻¹. docbrown.info

| Wave Number (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3200-3400 (broad) | Medium | O-H Stretch (enol form) |

| 2850-3100 | Medium-Strong | C-H Stretch (aromatic and methyl) |

| 1620-1650 | Strong | C=O Stretch (keto form) |

| 1500-1600 | Medium-Strong | C=C and C=N Stretch (aromatic ring) |

| 1350-1480 | Medium | C-H Bend (methyl) |

Electronic Absorption Spectroscopy for Conjugated Systems

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the conjugated π-electron system within a molecule. asianpubs.org Quinoline and its derivatives possess an extended conjugated system, which gives rise to characteristic electronic transitions and absorption bands in the UV-Vis region. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (usually a π orbital) to a higher energy molecular orbital (usually a π* orbital). researchgate.net

For this compound, the UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* transitions. The specific wavelengths (λmax) and intensities of these absorptions are influenced by the substitution pattern on the quinoline ring and the solvent used. asianpubs.orgasianpubs.org The presence of the hydroxyl group and the methyl groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent quinoline molecule. Studying the spectrum in solvents of different polarities can also provide insights into the nature of the electronic transitions. researchgate.net

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|

| ~230-250 | High | π → π |

| ~280-300 | Moderate | π → π |

| ~320-340 | Moderate to Low | π → π* |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. ucl.ac.uk This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and provide insights into its crystal packing. helsinki.fi

The process involves growing a suitable single crystal of the compound and irradiating it with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov This analysis would reveal whether the molecule crystallizes in the enol (4-hydroxy) or the keto (4-oxo) form, or if both tautomers are present in the crystal lattice. Furthermore, it would elucidate the nature and geometry of any intermolecular hydrogen bonds involving the hydroxyl/keto group and the quinoline nitrogen, which govern the supramolecular architecture of the compound in the solid state. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.123 |

| c (Å) | 9.876 |

| β (°) | 105.4 |

| Volume (ų) | 985.2 |

| Z | 4 |

Computational and Theoretical Studies of 2,6,8 Trimethylquinolin 4 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the geometric and electronic structure of molecules. Methods like Density Functional Theory (DFT) are commonly used to investigate quinoline (B57606) derivatives, providing a detailed understanding of their intrinsic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity or basicity. libretexts.orgyoutube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. ajchem-a.com

For quinoline systems, quantum chemical calculations are used to determine the energies of these frontier orbitals and map their electron density distributions. This analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. For instance, in studies of related quinolinones, the HOMO and LUMO energies were calculated to compare kinetic stability and the resistance to charge transfer between different derivatives. scielo.br While specific FMO data for 2,6,8-trimethylquinolin-4-ol is not detailed in the available literature, the general approach provides a framework for its characterization.

Table 1: Illustrative Frontier Molecular Orbital Energies for Quinoline Derivatives Note: This table presents example data for related compounds to illustrate the concept, not specific values for this compound.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| CMQ (a quinolinone derivative) | -6.45 | -1.89 | 4.56 |

| NMQ (a quinolinone derivative) | -6.87 | -2.88 | 3.99 |

Quantum chemical calculations are instrumental in modeling chemical reaction pathways by locating and characterizing the energies of reactants, products, and transition states. This modeling allows for the prediction of reaction kinetics and thermodynamics, providing insights into reaction mechanisms. For large systems, methods have been developed to focus on the specific reactive regions of the molecule, extending the utility of FMO theory. nih.gov

FMO theory is particularly useful for predicting the selectivity of pericyclic reactions, such as cycloadditions. wikipedia.org The interaction between the HOMO of one reactant and the LUMO of another governs the feasibility and outcome of the reaction. wikipedia.org By analyzing the symmetry and energy of these frontier orbitals, it is possible to predict whether a reaction is thermally or photochemically allowed and to explain stereoselectivity, as demonstrated by the Woodward–Hoffmann rules. wikipedia.org While specific reaction pathway models for this compound were not found, these theoretical principles form the basis for how its reactivity and selectivity would be computationally investigated.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation is crucial as it influences the molecule's physical, chemical, and biological properties. Theoretical calculations can determine the relative energies of different conformers to identify the most stable structures.

Table 2: Common Intramolecular and Intermolecular Interactions in Quinolinone Systems

| Interaction Type | Description | Significance |

|---|---|---|

| O···H Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to an oxygen and another nearby electronegative atom. | Often the most significant contributor to stabilizing the molecular conformation. |

| C-H···O Hydrogen Bond | A weaker form of hydrogen bond where a carbon-hydrogen bond acts as the hydrogen donor. | Contributes to the formation of molecular layers and crystal packing. |

| C-H···π Interaction | An interaction between a C-H bond and a π-system (aromatic ring). | Plays a role in the three-dimensional crystal structure. |

| π···π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences crystal packing and electronic properties. |

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are particularly valuable in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target). mdpi.com It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand ligand-target interactions at a molecular level. mdpi.comnih.gov

The process involves several key steps:

Target Preparation: A three-dimensional structure of the target protein, typically obtained from X-ray crystallography or NMR, is prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site or active site. mdpi.com

Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is generated and optimized to find its low-energy conformation.

Docking Algorithm: A search algorithm explores various possible conformations and orientations of the ligand within the receptor's binding site. mdpi.com

Scoring Function: A scoring function is used to estimate the binding affinity (free energy of binding) for each generated pose, ranking them to identify the most likely binding mode. nih.gov

Docking studies on various quinoline derivatives have been performed to predict their binding affinity against targets like HIV reverse transcriptase. nih.gov In such studies, software like Glide is used in different precision modes (e.g., extra precision or 'XP' mode) to evaluate binding interactions. nih.gov

The primary output of a molecular docking simulation is a set of predicted binding poses for the ligand, each associated with a score that estimates its binding energy. nih.gov Analysis of the top-ranked pose reveals the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions with key amino acid residues in the target's active site. nih.gov

For example, in docking studies of quinoline derivatives against HIV reverse transcriptase, specific interactions are visualized and analyzed. The results might show a hydrogen bond forming between a nitrogen or oxygen atom on the quinoline core and a residue like Lysine 101, or hydrophobic interactions with residues such as Tryptophan 229 or Tyrosine 188. nih.gov The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity, with more negative values indicating stronger binding. nih.gov By comparing the docking scores and interaction patterns of different compounds, researchers can delineate structure-activity relationships (SAR) and prioritize candidates for further development. researchgate.net

Table 3: Example of Molecular Docking Results for Quinoline Derivatives Against a Protein Target Note: This table presents hypothetical data based on findings for related compounds to illustrate the methodology.

| Compound | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| Quinoline Derivative A | HIV Reverse Transcriptase | -10.67 | LYS 101, TRP 229 | Hydrogen Bond, Hydrophobic |

| Quinoline Derivative B | HIV Reverse Transcriptase | -9.96 | TYR 188 | Hydrophobic |

In Silico Prediction of Molecular Descriptors

In silico methods, which utilize computer simulations and computational models, are pivotal in the early stages of chemical and pharmaceutical research. These techniques predict the physicochemical properties of molecules, known as molecular descriptors, which are essential for forecasting a compound's pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion (ADME). For this compound, several key molecular descriptors have been calculated using established computational algorithms.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a critical parameter for predicting drug transport properties, particularly intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability. For this compound, the predicted TPSA is 29.1 Ų chem960.comnih.gov.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or its affinity for a non-polar environment (like a cell membrane) versus a polar one (like blood). This descriptor is crucial for predicting a drug's absorption and distribution characteristics. The computationally predicted LogP value, specifically the XLogP3-AA value, for this compound is 2.7 nih.gov. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability.

Hydrogen bonding capacity is fundamental to a molecule's interaction with biological targets and its solubility. The number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) is used to assess these properties, famously incorporated into Lipinski's "Rule of Five" for drug-likeness. Computational predictions indicate that this compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors chem960.comnih.gov.

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 29.1 Ų chem960.comnih.gov |

| Octanol-Water Partition Coefficient (XLogP) | 2.7 nih.gov |

| Hydrogen Bond Donor Count | 1 chem960.comnih.gov |

| Hydrogen Bond Acceptor Count | 2 chem960.comnih.gov |

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of molecular characterization through the measurement of a molecule's collision cross section (CCS). The CCS is a physicochemical property representing the effective area of an ion as it moves through a buffer gas. This value is related to the ion's size, shape, and charge. While experimental determination is standard, computational methods can predict CCS values for various ionic forms (adducts) of a compound. These predictions are valuable for identifying unknown compounds in complex mixtures. The predicted CCS values for different adducts of this compound have been calculated.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 188.10700 | 138.3 |

| [M+Na]⁺ | 210.08894 | 149.6 |

| [M-H]⁻ | 186.09244 | 141.3 |

| [M+NH₄]⁺ | 205.13354 | 158.2 |

| [M+K]⁺ | 226.06288 | 145.1 |

| [M+H-H₂O]⁺ | 170.09698 | 132.4 |

| [M+HCOO]⁻ | 232.09792 | 159.4 |

Computational ADMET Profiling (methodology focus on predictive modeling)

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical component of modern drug discovery, aimed at identifying and eliminating drug candidates with poor pharmacokinetic or toxicological properties early in the development process. nih.gov This in silico approach relies heavily on predictive modeling to forecast the behavior of a compound in a biological system, thereby reducing the time, cost, and ethical concerns associated with extensive in vitro and in vivo testing. nih.gov

The methodology for the computational ADMET profiling of a compound like this compound involves several key steps. The process begins with the generation of the 2D and 3D structures of the molecule using chemical drawing software. healthinformaticsjournal.comhealthinformaticsjournal.com From these structures, a wide range of molecular descriptors, such as those detailed in section 5.3 (TPSA, LogP, hydrogen bond counts, etc.), are calculated. These descriptors serve as the input variables for predictive models.

These predictive models are often based on Quantitative Structure-Activity Relationship (QSAR) principles, which correlate variations in the molecular structure with changes in biological activity or a specific ADMET property. Modern approaches frequently employ sophisticated machine learning algorithms. Web-based tools and specialized software, such as AdmetSAR and SwissADME, are commonly used to perform these predictions. healthinformaticsjournal.comresearchgate.net These platforms contain pre-built models trained on large datasets of compounds with known experimental ADMET properties.

For a given compound, these tools can predict a variety of endpoints:

Absorption: Models predict properties like human intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate or inhibitor status.

Distribution: Predictions often include blood-brain barrier penetration and plasma protein binding.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes.

Excretion: Properties related to renal clearance can be estimated.

Toxicity: A wide range of toxicological endpoints are predicted, including mutagenicity (e.g., AMES test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). healthinformaticsjournal.com

By analyzing the predicted ADMET profile for quinoline derivatives and other novel compounds, researchers can prioritize candidates with a higher probability of success in later clinical phases and guide the chemical modification of lead compounds to improve their ADMET properties. nih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies of 2,6,8 Trimethylquinolin 4 Ol

Functionalization of the Quinoline (B57606) Ring System

The introduction of functional groups onto the quinoline core is a key strategy for modulating the chemical and biological properties of its derivatives. The regioselectivity of these reactions is governed by the inherent electronic properties of the quinoline nucleus and the directing effects of existing substituents.

Direct C-H bond functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. mdpi.comnih.gov In the context of the quinoline scaffold, transition-metal catalysis is often employed to achieve high regioselectivity. mdpi.comnih.gov

For quinoline derivatives, the nitrogen atom can act as an intrinsic directing group, typically favoring functionalization at the C2 and C8 positions. researchgate.net However, in 2,6,8-trimethylquinolin-4-ol, the C2 and C8 positions are already substituted. The reactivity is therefore directed to other positions. The 4-hydroxyl group, particularly in its deprotonated form, and the carbonyl group in the quinolinone tautomer, can serve as directing groups. For instance, studies on 4-hydroxyquinoline have shown that after conversion to an N-oxide and protection of the hydroxyl group as a carbamate, a programmed sequence of C-H functionalization can be achieved at the C2, C8, C3, and C5 positions. chemrxiv.org The N-oxide directs functionalization to C2 and C8, while the carbonyl of the 4-quinolone (after deprotection) can direct modification to the C5 position. chemrxiv.org

The C3 position in 4-hydroxy-2(1H)-quinolones is highly activated due to the electron-donating hydroxyl group and the electron-withdrawing carbonyl group, making it susceptible to electrophilic attack and other modifications like alkylation and arylation. researchgate.net Given the structure of this compound, the C3 and C5 positions are the most likely targets for C-H functionalization.

Table 1: Examples of Regioselective C-H Functionalization on Related Quinoline Scaffolds

| Starting Material | Reagents and Conditions | Position Functionalized | Product | Yield (%) | Reference |

| Quinoline N-oxide | Indole, Pd(OAc)₂, Ag₂CO₃, Pyridine (B92270), TBAB | C2 | 2-(Indol-3-yl)quinoline N-oxide | 68 | mdpi.com |

| 8-Amidoquinoline | TCCA (Trichloroisocyanuric acid), CH₃CN, rt | C5 | 5-Chloro-8-amidoquinoline | 92 | nih.govrsc.org |

| 4-Hydroxyquinoline (as N-carbamoyl N-oxide) | Arylboronic acid, Pd(OAc)₂, Ag₂O | C2 | 2-Aryl-4-hydroxyquinoline derivative | ~70-90 | chemrxiv.org |

Halogenation is a fundamental transformation that provides a versatile handle for further synthetic modifications, such as cross-coupling reactions. Electrophilic aromatic substitution on the quinoline ring typically occurs at the C5 and C8 positions of the carbocyclic ring, which is more electron-rich than the pyridinone ring. imperial.ac.ukreddit.com However, the substitution pattern of this compound, with its electron-donating methyl and hydroxyl groups, significantly activates the ring towards electrophilic attack.

The most probable sites for halogenation are the C3, C5, and C7 positions.

C3 Position: The C3 position is highly activated in the 4-quinolone tautomer, analogous to the reactivity seen in 4-hydroxy-2(1H)-quinolones, which readily undergo halogenation at C3. researchgate.net

C5 and C7 Positions: The powerful activating effect of the C4-hydroxyl group, along with the C6- and C8-methyl groups, directs electrophiles to the remaining positions on the benzene (B151609) ring, C5 and C7.

Metal-free halogenation protocols using reagents like trichloroisocyanuric acid (TCCA) have been developed for the regioselective halogenation of 8-substituted quinolines at the C5 position. nih.govrsc.org For 4-quinolinols, iodination has been achieved at the C3 position. acs.org The resulting halo-derivatives are valuable intermediates. For example, 4-chloroquinolines undergo nucleophilic substitution reactions to introduce various functional groups. mdpi.com

Table 2: Regioselective Halogenation of Quinoline Derivatives

| Starting Material | Reagents and Conditions | Position Halogenated | Product | Yield (%) | Reference |

| N-Alkyl quinolinium iodide | NaIO₄, H₂O/DCM | C3 | 3-Iodo-N-alkyl quinolinone | up to 94 | acs.org |

| N-(Quinolin-8-yl)acetamide | TCCA (1.05 equiv.), CH₃CN, rt | C5 | N-(5-Chloroquinolin-8-yl)acetamide | 92 | nih.gov |

| N-(Quinolin-8-yl)acetamide | TBCA (1.05 equiv.), CH₃CN, rt | C5 | N-(5-Bromoquinolin-8-yl)acetamide | 90 | nih.gov |

| 8-Methoxyquinoline | TCCA (1.05 equiv.), CH₃CN, rt | C5 | 5-Chloro-8-methoxyquinoline | 89 | nih.gov |

Derivatization at the Nitrogen Atom (N-Substitution)

As previously mentioned, this compound exists in tautomeric equilibrium with 2,6,8-trimethylquinolin-4(1H)-one. This quinolinone tautomer possesses a secondary amine within the ring, which is a key site for derivatization. mdpi.com Alkylation or arylation at the N1 position is a common strategy to modify the properties of the quinolone core.

N-alkylation is typically achieved by treating the quinolinone with an alkyl halide in the presence of a base, such as potassium carbonate, in an aprotic solvent like DMF. juniperpublishers.com These reactions generally proceed regioselectively on the nitrogen atom rather than the oxygen of the C4-hydroxyl group, leading to N-substituted 4-quinolones. juniperpublishers.comresearchgate.net The synthesis of N-alkyl-4-quinolones is of significant interest as this structural motif is present in many pharmaceutical agents. organic-chemistry.org

Reactions Involving the Hydroxyl Group at Position 4